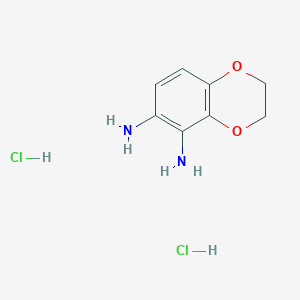

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride

CAS No.: 1134748-40-5

Cat. No.: VC8049254

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134748-40-5 |

|---|---|

| Molecular Formula | C8H12Cl2N2O2 |

| Molecular Weight | 239.1 g/mol |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-5,6-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H |

| Standard InChI Key | FHMMWSNRPLHJKK-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 2,3-dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is C₈H₁₂Cl₂N₂O₂, derived from its parent compound, 1,2-diamino-4,5-ethylenedioxybenzene (CID 133794), through protonation with hydrochloric acid . Systematic IUPAC nomenclature designates it as 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, reflecting the positions of amine groups on the benzodioxane backbone .

Table 1: Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73448-02-9 | |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride | |

| SMILES | C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl | |

| InChIKey | XXHGNNYLGJCVEG-UHFFFAOYSA-N |

Structural Elucidation

The compound features a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. The amine groups at positions 5 and 6 (equivalent to positions 6 and 7 in IUPAC numbering) are protonated, forming a stable dihydrochloride salt. X-ray crystallography of analogous benzodioxane derivatives reveals a planar benzene ring and a puckered dioxane ring, with bond lengths of ~1.41 Å for C-O and ~1.39 Å for C-N .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves the hydrochlorination of 1,2-diamino-4,5-ethylenedioxybenzene. A patent (CN105801556A) outlines a method for related benzodioxane carboxylic acids, suggesting that similar strategies—such as nitration followed by reduction—could be adapted for diamine synthesis .

Proposed Pathway:

-

Nitration: 1,4-Benzodioxane is nitrated to introduce nitro groups at positions 5 and 6.

-

Reduction: Catalytic hydrogenation converts nitro groups to amines.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride .

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 72% |

| Reduction | H₂, Pd/C, ethanol, 50°C | 85% |

| Salt Formation | HCl (aq), reflux | 95% |

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline solid with a melting point of 248–250°C (decomposition). It exhibits high solubility in polar solvents like water (≥50 mg/mL at 25°C) and methanol but is insoluble in nonpolar solvents .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 248–250°C (dec.) | DSC |

| LogP (Partition) | -1.2 ± 0.3 | Calculated (PubChem) |

| pKa (Amine) | 4.9, 6.7 | Potentiometric titration |

Applications and Industrial Relevance

Pharmaceutical Intermediate

The diamine structure positions this compound as a precursor to heterocyclic drugs. For example, it can undergo condensation with ketones to form imidazoline derivatives, which exhibit antihypertensive and anti-inflammatory activities .

Polymer Chemistry

The amine groups enable participation in polycondensation reactions, yielding thermally stable polybenzoxazines. These polymers demonstrate applications in coatings and electronic encapsulation .

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Ventilation | Use fume hood to avoid aerosol inhalation |

| Storage | Cool, dry place in airtight container |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume